molecular formula C23H27NO4 B12939564 1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one

1'-Methyl-2'-(piperidine-1-carbonyl)spiro[cyclohexane-1,7'-furo[3,2-f]chromen]-9'(8'H)-one

Katalognummer: B12939564
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: WHPPTWLNEVRNPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one is a complex spirocyclic compound characterized by its unique structure, which includes a spiro carbon atom connecting two rings. Spirocyclic compounds are known for their rigidity and three-dimensional structure, making them valuable in medicinal chemistry due to their potential biological activity .

Vorbereitungsmethoden

The synthesis of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one involves multiple steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include multicomponent reactions (MCRs) and cyclization reactions. For instance, the use of (E)-N-Methyl-1-(methylthio)-2-nitroethenamine as a building block in MCRs has been reported to yield various spirocyclic compounds . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .

Analyse Chemischer Reaktionen

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound’s stability and reactivity make it useful in developing new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes such as signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other spirocyclic molecules like spiro-azetidin-2-one, spiro-pyrrolidine, and spiro-indole derivatives. These compounds share the spirocyclic core but differ in their ring structures and substituents. The uniqueness of 1’-Methyl-2’-(piperidine-1-carbonyl)spiro[cyclohexane-1,7’-furo[3,2-f]chromen]-9’(8’H)-one lies in its combination of a piperidine ring with a furochromen core, providing distinct chemical and biological properties .

Eigenschaften

Molekularformel

C23H27NO4

Molekulargewicht

381.5 g/mol

IUPAC-Name

1-methyl-2-(piperidine-1-carbonyl)spiro[8H-furo[3,2-f]chromene-7,1'-cyclohexane]-9-one

InChI

InChI=1S/C23H27NO4/c1-15-19-17(27-21(15)22(26)24-12-6-3-7-13-24)8-9-18-20(19)16(25)14-23(28-18)10-4-2-5-11-23/h8-9H,2-7,10-14H2,1H3

InChI-Schlüssel

WHPPTWLNEVRNPA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C1C3=C(C=C2)OC4(CCCCC4)CC3=O)C(=O)N5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.